2-Amino-4-ethylpyrimidine-5-carboxylic acid
Description
2-Amino-4-ethylpyrimidine-5-carboxylic acid (molecular formula: C₇H₉N₃O₂) is a pyrimidine derivative featuring an ethyl group at the 4-position and a carboxylic acid moiety at the 5-position (Figure 1). Its SMILES representation is CCC1=NC(=NC=C1C(=O)O)N, and its InChIKey is LUWFYFMJFQBYFG-UHFFFAOYSA-N . The compound’s synthesis and applications are less documented in available literature, though it has been listed as a research chemical by suppliers like CymitQuimica, albeit currently discontinued .
Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases. Modifications at the 2-, 4-, and 5-positions significantly influence biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
2-amino-4-ethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-5-4(6(11)12)3-9-7(8)10-5/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWFYFMJFQBYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127958-01-4 | |
| Record name | 2-amino-4-ethylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
In industrial settings, the production of 2-Amino-4-ethylpyrimidine-5-carboxylic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-4-ethylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as DNA synthesis and repair . The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2-amino-4-ethylpyrimidine-5-carboxylic acid, highlighting substituent differences and molecular properties:
Key Observations:
The ethylthio group (CAS 89853-87-2) adds sulfur-mediated reactivity, useful in prodrug design or metal chelation .
Electronic and Steric Influences :
- Chlorine at the 2-position (CAS 89581-58-8) introduces electron-withdrawing effects, making the pyrimidine ring more electrophilic for nucleophilic substitution reactions .
- Thiol-containing analogs (e.g., CAS 875-60-5) exhibit higher polarity, reducing passive diffusion but enabling disulfide bond formation in drug conjugates .
Synthetic Accessibility: Ethyl-substituted derivatives often require multi-step synthesis involving alkylation or cross-coupling, as seen in parallel synthesis approaches for related pyrimidines . Thioether derivatives (e.g., CAS 89853-87-2) are synthesized via nucleophilic displacement of methylsulfinyl groups with amines, a method noted for high regioselectivity .
Biological Activity
2-Amino-4-ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by an ethyl substitution at the 4-position of the pyrimidine ring, which influences its chemical reactivity and biological interactions.
The molecular formula for this compound is CHNO. The presence of both amino and carboxylic acid functional groups allows for various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxyl group can be reduced to form alcohol derivatives.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
These properties make it a versatile compound for further synthetic modifications and biological studies .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 45 | Enzyme inhibition |
| Cisplatin | A549 | 10 | DNA cross-linking |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. Notably, the compound's activity was compared to cisplatin, a standard chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways contributes to its antimicrobial effects.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor or activator of certain enzymes, impacting biochemical processes such as DNA synthesis and repair. Additionally, it may modulate receptor activity, influencing downstream signaling pathways critical for cell growth and survival .
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various pyrimidine derivatives, including this compound. The research highlighted that modifications at the ethyl position significantly affected both anticancer and antimicrobial activities. For instance, compounds with additional halogen substitutions exhibited enhanced potency against cancer cells while maintaining low toxicity toward non-cancerous cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
